

KIN1148 Application Notes and Protocols for Mouse Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KIN1148

Cat. No.: B608346

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Introduction

KIN1148 is a novel small-molecule agonist of the retinoic acid-inducible gene I (RIG-I) receptor, a key component of the innate immune system that detects viral RNA. Activation of RIG-I by **KIN1148** triggers a signaling cascade that leads to the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). This results in the production of type I interferons and other pro-inflammatory cytokines and chemokines, which can modulate both innate and adaptive immune responses.[1][2][3] **KIN1148** has been investigated primarily as a vaccine adjuvant in mouse models of influenza and as a potential therapeutic in other viral infections.[1][4] While direct peer-reviewed studies of **KIN1148** in cancer models are not publicly available, its mechanism of action suggests potential applications in immuno-oncology, a field where other RIG-I agonists are actively being explored.[5][6]

These application notes provide a summary of the available data on **KIN1148** dosage and administration in mouse studies, detailed experimental protocols based on published research, and a proposed framework for its investigation in cancer models.

Data Presentation

Table 1: KIN1148 Dosage and Administration in Mouse Viral Infection Models

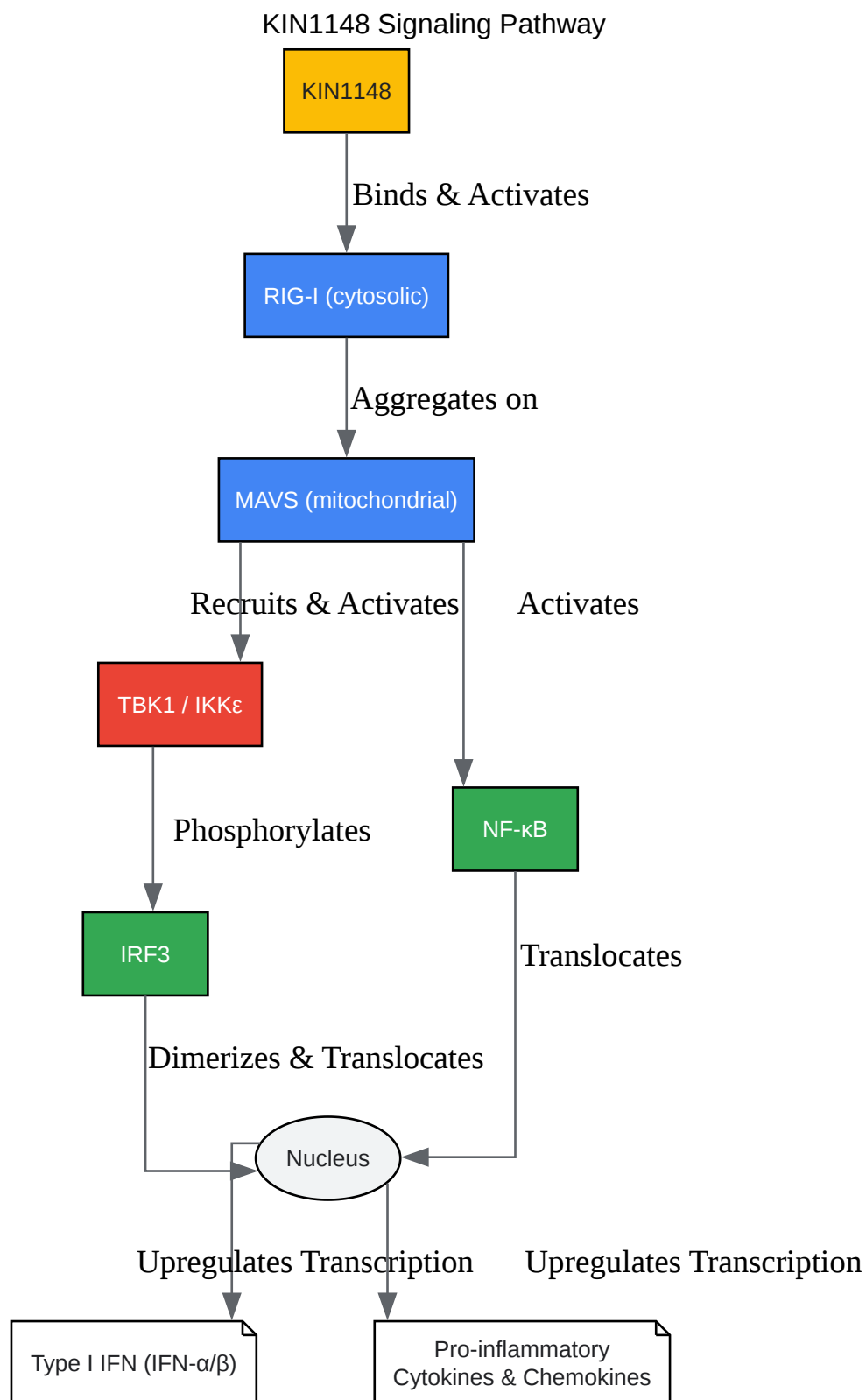
Applicati on	Mouse Strain	Dosage	Administr ation Route	Formulati on	Study Design	Referenc e
Influenza Vaccine Adjuvant	C57BL/6N	50 μ g/mouse	Intramuscu lar (i.m.)	Liposomal	Prime- boost immunizati on (Day 0 and 21), followed by viral challenge.	[3]
Influenza Vaccine Adjuvant	C57BL/6J	50 μ g/mouse	Intramuscu lar (i.m.)	Liposomal	Immunizati on followed by analysis of immune response.	[1]
Enterovirus A71 Infection	BALB/c (3- day-old)	1.0, 1.5, or 2.0 μ g/mouse	Intraperiton eal (i.p.)	Dissolved in DMSO	Single injection post- infection (1, 6, 12, 24, 48, or 72 hpi).	[4]

Table 2: Proposed KIN1148 Dosage for Mouse Oncology Models (Extrapolated from other RIG-I Agonists)

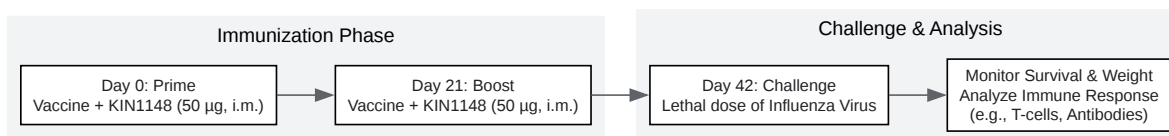
Application	Mouse Strain	Proposed Dosage	Administration Route	Formulation	Study Design	Rationale / Reference
Solid Tumor Immunotherapy	C57BL/6J	~10 µg/mouse	Intratumoral (i.t.)	Nanoparticle or Liposomal	Multiple injections every 2-3 days.	Based on studies with other RIG-I agonists like SLR14. [7]
Combination Immunotherapy	Syngeneic models (e.g., CT26, B16F10)	~10 µg/mouse	Intratumoral (i.t.)	Nanoparticle or Liposomal	Combination with checkpoint inhibitors (e.g., anti-PD-1).	Kineta Inc. has reported synergistic effects in preclinical models. [5] [7]

Note: The dosages for oncology models are hypothetical and based on studies with other RIG-I agonists. Researchers should perform dose-escalation studies to determine the optimal and safe dose of **KIN1148** for their specific cancer model.

Signaling Pathway and Experimental Workflow Diagrams



Experimental Workflow: KIN1148 as a Vaccine Adjuvant



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